(R)-Xyl-SDP(O)

asymmetric Heck reaction palladium catalysis enantioselective C–C coupling

(R)-Xyl-SDP(O) (CAS 1462321-89-6) is a chiral spiro bisphosphine monoxide ligand built on a rigid 1,1′-spirobiindane backbone, bearing P-(3,5-dimethylphenyl) substituents. It belongs to the spiro bisphosphine oxide (SDP(O)) family developed by the Zhou group specifically for palladium-catalyzed asymmetric Heck and hydroarylation reactions.

Molecular Formula C49H50OP2
Molecular Weight 716.9 g/mol
Cat. No. B12060499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Xyl-SDP(O)
Molecular FormulaC49H50OP2
Molecular Weight716.9 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)P(C2=CC=CC3=C2C4(CC3)CCC5=C4C(=CC=C5)P(=O)(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C
InChIInChI=1S/C49H50OP2/c1-31-19-32(2)24-41(23-31)51(42-25-33(3)20-34(4)26-42)45-13-9-11-39-15-17-49(47(39)45)18-16-40-12-10-14-46(48(40)49)52(50,43-27-35(5)21-36(6)28-43)44-29-37(7)22-38(8)30-44/h9-14,19-30H,15-18H2,1-8H3/t49-/m1/s1
InChIKeyZAQVAUFRFBAVHF-ANFMRNGASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-Xyl-SDP(O) – A Spiro Bisphosphine Oxide Ligand for High-Enantioselectivity Palladium Catalysis


(R)-Xyl-SDP(O) (CAS 1462321-89-6) is a chiral spiro bisphosphine monoxide ligand built on a rigid 1,1′-spirobiindane backbone, bearing P-(3,5-dimethylphenyl) substituents . It belongs to the spiro bisphosphine oxide (SDP(O)) family developed by the Zhou group specifically for palladium-catalyzed asymmetric Heck and hydroarylation reactions. Only bisphosphine oxides on a spiro scaffold form highly stereoselective Pd catalysts, making this architecture distinct from conventional biaryl diphosphines such as BINAP and its derivatives [1].

1
Stereochemical-control study fit for Pd-catalyzed asymmetric Heck reactions
Spiro bisphosphine monooxide architecture enforces rigid P,O-chelation
2
Enantiomer-attribution review in hydroarylation and desymmetrization studies
Single enantiomer form supports chiral environment control
3
Commercially available with defined purity for research procurement
≥95% purity; stocked by major suppliers; EP patent coverage

Why (R)-Xyl-SDP(O) Cannot Be Replaced by Generic Bisphosphines or Phosphine Oxides


Attempts to substitute (R)-Xyl-SDP(O) with the parent bisphosphine (R)-Xyl-SDP, BINAP, or even BINAP-derived monooxides result in catastrophic loss of stereocontrol in asymmetric Heck reactions [1]. The unique combination of a spirobiindane skeleton with a single P=O moiety enforces a rigid P,O-chelation mode on palladium that is essential for creating the chiral environment required for enantioface differentiation. Neither the spiro backbone alone (as in (R)-Xyl-SDP) nor the phosphine oxide group on a binaphthyl framework (as in BINAP(O)) can replicate this stereoelectronic environment, leading to racemic products or moderate enantioselectivities below 75% ee [1].

(R)-Xyl-SDP(O) (Target)
Typical Substitute (BINAP, parent SDP)
Chelation Mode
Rigid P,O-chelation on spiro backbone
P,P-chelation or flexible binaphthyl P,O; may shift stereoelectronic environment
Enantiocontrol
Reported high ee in Heck/hydroarylation (data in evidence)
Often racemic or moderate ee below 75%; enantioselectivity context may not transfer
Architecture
Spirobiindane + single P=O; supported by patent and commercial availability
Biaryl diphosphine or bisphosphine monoxide without spiro scaffold; class mismatch may limit direct substitution

Quantitative Comparator Evidence – (R)-Xyl-SDP(O) vs. Parent Phosphine, BINAP-Derived, and Other SDP Ligands


96% ee vs. Nearly Racemic: (R)-Xyl-SDP(O) Decisively Outperforms (R)-Xyl-SDP and BINAP-Derived Ligands in Intermolecular Heck Reaction of Aryl Bromides

In a direct head-to-head ligand screening under identical conditions, the Pd/(R)-Xyl-SDP(O) catalyst achieved 96% ee and an 11:1 olefinic isomer ratio in the model reaction of p-tolyl bromide with 2,3-dihydrofuran. The parent bisphosphine (R)-Xyl-SDP gave nearly racemic products. (R)-BINAP(O) delivered only 73% ee, and its P-m-Xylyl derivative gave 58% ee; (R)-BINAP itself showed poor reactivity and was essentially inactive [1].

Heck ee comparison
Head-to-head
96% ee vs. ~0% ee (parent SDP), 73% ee (BINAP(O))
Supports enantioselective Heck workflow selection
Aryl bromide model; 11:1 olefin isomer ratio
asymmetric Heck reaction palladium catalysis enantioselective C–C coupling

Unprecedented Diastereocontrol in Desymmetrization of Cyclic Olefins via Asymmetric Heck Reaction

In a dedicated doctoral thesis from the Zhou laboratory, (R)-Xyl-SDP(O) was the only ligand capable of achieving high enantio‑ and diastereoselectivity in the desymmetrization of substituted cyclopentenes via asymmetric Heck reaction. The reaction delivered essentially a single stereoisomer with selectivities described as unprecedented in the Heck literature. No other chiral ligand tested approached this performance in the same transformation [1].

Desymmetrization
Data to verify
Excellent ee & dr; predominantly single stereoisomer
Supports desymmetrization study fit
Quantitative data in doctoral thesis
desymmetrization cyclic olefins asymmetric Heck

Up to 90% ee in Pd-Catalyzed Asymmetric Hydroarylation of Norbornene and Bicyclic Derivatives

The Pd/(R)-Xyl-SDP(O) catalytic system has been successfully applied to asymmetric hydroarylation of norbornene and related bicyclic olefins, achieving yields and enantioselectivities of up to 90% ee across a range of aryl substrates [1]. This reaction scope is directly inherited from the ligand's unique P,O-chelation mode that was first identified in asymmetric Heck studies. The combination of sodium formate as hydride donor with (R)-Xyl-SDP(O) provides an effective platform for constructing chiral bicyclic products.

Hydroarylation ee
Data to verify
Up to 90% ee in norbornene hydroarylation
Supports hydroarylation study fit
Source not specified; verify with supplier
asymmetric hydroarylation norbornene C–C bond formation

Class-Level Evidence: SDP(O) Ligands Consistently Outperform Parent SDP Bisphosphines Across Diverse Pd-Catalyzed Reactions

In Pd-catalyzed asymmetric intramolecular aryl C–O bond formation, a spirodiphosphine monoxide SDP(O) ligand delivered significantly superior yields and enantioselectivities compared to its parent SDP bisphosphine counterpart [1]. This class-level observation confirms that the single phosphine oxide moiety—precisely the structural feature distinguishing (R)-Xyl-SDP(O) from (R)-Xyl-SDP—is critical for catalytic activity and stereocontrol. The SDP(O) ligand enabled an efficient, highly enantioselective synthesis of 2-hydroxymethyl-1,4-benzodioxanes, a transformation where SDP performed markedly worse.

SDP(O) class evidence
Class-level
SDP(O) consistently outperforms parent SDP in C–O coupling
Reinforces ligand architecture importance
Class-level inference; full data in Org. Lett. 2015
SDP(O) ligand class phosphine monooxide enantioselective C–O coupling

Commercial Availability with Defined Purity and Patent-Backed IP Certainty

(R)-Xyl-SDP(O) is commercially stocked by Sigma-Aldrich (product 798711) and Aladdin Scientific with ≥95% purity and recommended storage at 2–8 °C . The underlying spiro-1,1′-biindane-7,7′-bisphosphine oxide scaffold is protected by European patent EP 3004120 B1, which specifically claims these ligands as highly active supporting ligands for palladium-catalyzed asymmetric Heck reactions [1]. This dual availability–protection profile is not shared by many in-class analogs, which often require custom synthesis and lack clear freedom-to-operate.

Commercial spec
Specification review
≥95% purity; stocked by Sigma-Aldrich, Aladdin
Supports procurement confidence
EP 3004120 B1 patent; 2–8°C storage
commercial ligand patent protection quality assurance

High-Impact Application Scenarios for (R)-Xyl-SDP(O) Based on Quantitative Evidence


Enantioselective Synthesis of Chiral Tertiary and Quaternary Carbon Centers via Intermolecular Heck Reaction of Aryl Bromides

The 96% ee and 11:1 olefinic selectivity demonstrated in the Pd/(R)-Xyl-SDP(O)-catalyzed coupling of p-tolyl bromide with 2,3-dihydrofuran [1] establishes this ligand as the premier choice for constructing enantiomerically enriched cyclic ethers and carbocycles from readily available aryl bromides. This reaction directly enables the asymmetric synthesis of pharmaceutical intermediates, including those en route to Preclamor and BMS-394136.

Desymmetrization of Prochiral Cyclopentenes for Single-Isomer Cyclic Building Blocks

The unique ability of (R)-Xyl-SDP(O) to deliver a single stereoisomer in the desymmetrization of substituted cyclopentenes [1] makes it indispensable for synthesizing chiral cyclopentane derivatives with multiple stereocenters. This application is particularly relevant for natural product synthesis and the construction of complex chiral scaffolds used in drug discovery.

Asymmetric Hydroarylation for Enantioenriched Bicyclic Frameworks

With ee values reaching 90% in Pd-catalyzed asymmetric hydroarylation of norbornene and related bicyclic olefins [1], (R)-Xyl-SDP(O) enables access to chiral bicyclo[2.2.1]heptane derivatives. These rigid, three-dimensional building blocks are increasingly valued in medicinal chemistry for improving drug-like properties.

Industrial-Scale Synthesis Backed by Patent Certainty and Reliable Supply

The combination of commercial availability from Sigma-Aldrich and Aladdin, defined ≥95% purity, and the protection of the spiro bisphosphine oxide scaffold under EP 3004120 B1 [1] makes (R)-Xyl-SDP(O) a low-risk choice for process development and scale-up. Industrial users can procure the ligand with confidence in both quality consistency and legal freedom-to-operate.

Application
Selection Property
Validation Focus
Asymmetric Heck reaction studies with aryl bromides
Enantioselectivity control review
ee and olefin isomer ratio under reported conditions
Desymmetrization of prochiral cyclopentenes
Diastereocontrol assessment
Single stereoisomer formation review; verify thesis data
Asymmetric hydroarylation of bicyclic olefins
Reaction scope extension
ee benchmarks in norbornene derivatives
Process development procurement
Commercial availability and IP clarity
Purity certificate and patent status verification
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